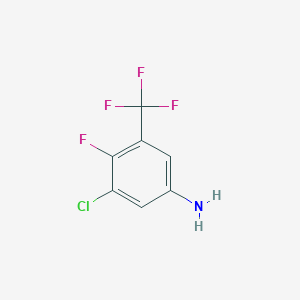

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHNTLCBWGVHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652293 | |

| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-61-9 | |

| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS Number: 914225-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of the trifluoromethyl group is particularly noteworthy for its ability to enhance key molecular properties such as lipophilicity and metabolic stability, which are crucial for the efficacy of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and applications of this versatile compound, offering a technical resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 914225-61-9 | [2] |

| Molecular Formula | C₇H₄ClF₄N | [2] |

| Molecular Weight | 213.56 g/mol | [2] |

| Boiling Point | 235.7 ± 40.0 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Pathways

A key precursor, 3-chloro-4-fluoro-5-nitrobenzotrifluoride, can be synthesized from 3,4-dichloro-5-nitrobenzotrifluoride by reacting it with anhydrous potassium fluoride.[3] The subsequent reduction of the nitro group to an amine would yield the target compound, this compound. This reduction is a standard transformation in organic chemistry and can be achieved through various methods, such as catalytic hydrogenation or using reducing agents like iron in acidic media.

Inferred Experimental Protocol: Reduction of 3-chloro-4-fluoro-5-nitrobenzotrifluoride

This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds and should be optimized for specific laboratory conditions.

Materials:

-

3-chloro-4-fluoro-5-nitrobenzotrifluoride

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-fluoro-5-nitrobenzotrifluoride in a mixture of ethanol and water.

-

To this suspension, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation.

Caption: Inferred synthesis of this compound.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

¹H NMR

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding chloro, fluoro, and trifluoromethyl substituents. The amine protons will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR

The carbon NMR spectrum will display seven signals, one for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR

The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213.56 g/mol ). The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of multiple halogen substituents and a trifluoromethyl group makes it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.[1]

While specific examples of its use in the synthesis of commercial drugs are not prevalent in public literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. The aniline functional group provides a reactive handle for a variety of chemical transformations, including amide bond formation, nucleophilic aromatic substitution, and cross-coupling reactions. These reactions are fundamental in the construction of the complex molecular architectures often required for potent and selective biological activity.

Caption: Key application areas for this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

References

- Mastering Organic Synthesis: The Versatility of this compound. (URL not available)

- This compound. AbacipharmTech-Global Chemical supplier. (URL not available)

-

This compound. MySkinRecipes. (URL: [Link])

- CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

- US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride.

- Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Application Notes and Protocols. Benchchem. (URL not available)

- US6333434B1 - Preparation of trifluoromethylanilines.

Sources

physicochemical properties of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

An In-Depth Technical Guide to 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 914225-61-9), a highly functionalized aromatic amine of significant interest to the pharmaceutical, agrochemical, and material science sectors. We will explore its core physicochemical properties, spectroscopic signature, chemical reactivity, and stability. Furthermore, this guide offers insights into its applications as a strategic building block and provides generalized experimental protocols for its handling and characterization, grounding all claims in authoritative references.

Introduction: A Strategically Designed Chemical Intermediate

This compound is a specialized chemical intermediate whose value lies in its unique molecular architecture. The aniline core provides a versatile nucleophilic handle, while the trifecta of substituents—chlorine, fluorine, and a trifluoromethyl group—exert profound stereoelectronic effects. These groups modulate the electron density of the aromatic ring, influencing its reactivity and guiding the regioselectivity of subsequent transformations.

The trifluoromethyl (-CF₃) group is particularly noteworthy. As a strong electron-withdrawing group, it is known to enhance critical properties in final products, such as metabolic stability and lipophilicity—attributes highly sought after in modern drug design.[1] Consequently, this compound serves as a powerful and precise building block for constructing complex molecules with improved pharmacokinetic and pharmacodynamic profiles.[2]

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification strategies. It is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914225-61-9 | [2] |

| Molecular Formula | C₇H₄ClF₄N | [2] |

| Molecular Weight | 213.56 g/mol | [2] |

| Appearance | White to pale yellow/brown crystalline powder | [3] |

| Boiling Point | 235.7 ± 40.0 °C | [2] |

| Density | 1.51 g/cm³ | [4] |

| Flash Point | 96.4 °C | [4] |

| pKa | 2.37 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8 °C, under inert gas | [2][5] |

The predicted pKa value suggests that the aniline moiety is significantly less basic than aniline itself, a direct consequence of the powerful electron-withdrawing effects of the three halogen-containing substituents. This reduced basicity is a critical consideration for reactions involving the amine group, such as acylation or diazotization.

Structural Elucidation and Spectroscopic Profile

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

Caption: Molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the ring. These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the neighboring fluorine atom. A broad singlet corresponding to the -NH₂ protons would also be present, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atom attached to the -CF₃ group will appear as a quartet due to C-F coupling. The other carbons will also exhibit splitting patterns based on their proximity to the fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two signals are expected: one for the single fluorine atom on the ring and another for the -CF₃ group, which will appear as a singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹. Strong C-F and C-Cl stretching absorptions would be visible in the fingerprint region (typically 1000-1400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The unique substitution pattern of this compound makes it a versatile synthetic building block. The interplay between the electron-donating amine and the electron-withdrawing halo-substituents dictates its reactivity.

Caption: Synthetic utility of this compound.

-

Nucleophilic Nature of the Amine: The primary amine group can readily undergo standard transformations such as acylation, alkylation, diazotization (to form diazonium salts for Sandmeyer-type reactions), and reductive amination.

-

Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing groups. However, these same groups make the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the substituents.

-

Cross-Coupling Reactions: The chloro-substituent provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the facile introduction of carbon-carbon and carbon-nitrogen bonds.[6]

Stability, Storage, and Safety

Stability and Incompatibilities

While generally stable under normal laboratory conditions, the long-term stability of the free base form may be a concern.[7] Conversion to a hydrochloride salt can enhance storage stability.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates, as these can lead to degradation.[7][8]

-

Conditions to Avoid: The compound may be sensitive to air and light.[7][9]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes containing nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[7][10]

Recommended Storage

To maintain compound integrity, proper storage is crucial.

-

Temperature: Store in a cool place, with supplier recommendations often specifying 2-8°C.[2][5]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a dry, well-ventilated area.[5][7]

-

Container: Keep the container tightly sealed.[7]

Safety and Handling

This compound is classified as hazardous and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[9][11]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid dust formation. Use in a well-ventilated area and keep away from incompatible materials and sources of ignition.[12][13]

Generalized Experimental Protocols

The following protocols are generalized representations of common procedures and should be adapted based on specific reaction scales and laboratory equipment.

Protocol: Melting Point Determination (Capillary Method)

This protocol is essential for verifying the purity and identity of the compound.[3]

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Loading: Tap the open end of a capillary tube into the powder to collect 2-3 mm of material.

-

Packing: Tap the sealed end of the tube on a hard surface to pack the sample tightly at the bottom.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the last crystal melts. A pure substance should have a sharp melting range (0.5-1.5 °C).[3]

Workflow: General Synthetic Application (N-Acylation)

This workflow illustrates a typical application of the aniline in synthesis.

Caption: General workflow for the N-acylation of the title aniline.

Conclusion

This compound is a quintessential example of a modern chemical building block, strategically designed for versatility and efficacy. Its distinct physicochemical properties, governed by its unique substitution pattern, render it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, stability, and handling requirements, as detailed in this guide, is paramount for researchers and scientists aiming to leverage its full synthetic potential.

References

- Mastering Organic Synthesis: The Versatility of this compound. Google Cloud.

- This compound - MySkinRecipes. MySkinRecipes.

- 1807224-55-0 | 3-Chloro-4,5-bis(trifluoromethyl)aniline - ChemScene. ChemScene.

- 3-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE CAS#: 64628-73-5 - ChemicalBook. ChemicalBook.

- 3-Chloro-4-(trifluoromethyl)aniline | C7H5ClF3N | CID 67962 - PubChem. PubChem.

- 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.

- 3-Chloro-4-fluoroaniline 98 367-21-5 - Sigma-Aldrich. Sigma-Aldrich.

- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem. Benchchem.

- Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline - Benchchem. Benchchem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl ROTH. Carl ROTH.

- Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications. Google Cloud.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 914225-61-9(this compound) Product Description - ChemicalBook. ChemicalBook.

- Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl ROTH. Carl ROTH.

- This compound Safety Data Sheets - Echemi. Echemi.

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents. Google Patents.

- 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila. Ossila.

- 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4 - Sigma-Aldrich. Sigma-Aldrich.

- Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. ResearchGate.

- Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar. Semantic Scholar.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences.

- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate.

- 3-(Trifluoromethyl)aniline - Wikipedia. Wikipedia.

- 3-Chloro-4-fluoroaniline | 367-21-5 - ChemicalBook. ChemicalBook.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 914225-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 3-Chloro-4-(trifluoromethyl)aniline | C7H5ClF3N | CID 67962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: A Keystone Intermediate in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. It delves into the compound's fundamental properties, a robust synthetic pathway, and its critical role as a building block in the development of advanced pharmaceutical and agrochemical agents.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound, identified by its CAS Number 914225-61-9, is a highly functionalized aromatic amine.[1] Its molecular architecture is strategically designed for versatility in organic synthesis. The aniline core provides a reactive nucleophilic amine group, while the trisubstituted aromatic ring—featuring chloro, fluoro, and trifluoromethyl groups—exerts profound control over the molecule's electronic and steric properties.

These substituents are not merely passive additions; they are crucial for imparting desirable characteristics to the final target molecules. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is particularly significant. It is known to enhance the lipophilicity and metabolic stability of compounds, properties that are highly sought after in the design of new pharmaceuticals to improve their pharmacokinetic profiles. Similarly, the presence of chlorine and fluorine atoms provides additional handles for synthetic modification and can influence binding affinities with biological targets.[2] Consequently, this aniline derivative has emerged as a crucial intermediate in the synthesis of specialized molecules, from enzyme inhibitors and receptor modulators in medicine to potent herbicides and pesticides in agriculture.[2]

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The key identifiers and physicochemical properties of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, the provided information is based on reliable supplier data.

Table 1: Core Compound Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 914225-61-9 | [1] |

| Molecular Formula | C₇H₄ClF₄N | [1] |

| Molecular Weight | 213.56 g/mol | [1] |

| Appearance | Not specified (typically an oil or solid) | |

| Boiling Point | 235.7 ± 40.0 °C (Predicted) | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

| Purity (Typical) | ≥98.0% |

Safety and Handling

As with any halogenated aromatic compound, proper handling of this compound is imperative. The following information is a synthesis of typical hazards associated with compounds of this class. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling.

-

Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Representative Synthesis Protocol

The causality for this sequence is clear: the direct amination of such a highly substituted ring is challenging. In contrast, electrophilic nitration is a well-established method for introducing a nitrogen-containing functional group, which can then be reliably reduced to the desired aniline.

Step 1: Nitration of 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

The initial step is the regioselective nitration of the starting material. The directing effects of the existing substituents (ortho, para-directing for Cl and F; meta-directing for -CF3) must be carefully considered to achieve the desired isomer.

Methodology:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1-chloro-2-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise with stirring, maintaining the internal temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate, cooled flask.

-

Add the nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of 3-Chloro-4-fluoro-5-nitro-benzotrifluoride

The final step is the reduction of the nitro group to the amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Methodology:

-

Charge a hydrogenation vessel with the crude nitro-intermediate from Step 1 and a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product may be purified further by column chromatography or distillation if required.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of the target aniline.

Applications in Drug Discovery and Development

The true value of an intermediate is realized in its applications. This compound is a prime example of a building block used to construct complex molecules with potential therapeutic activity, particularly in the area of kinase inhibitors.[3][4]

Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells, leading to uncontrolled cell growth.[5] The aniline moiety is a common feature in many kinase inhibitors as it can form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[4]

The specific substituents on this compound play key roles:

-

Trifluoromethyl Group: Increases lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability. It also blocks a potential site of metabolic oxidation, increasing the drug's half-life.

-

Fluoro and Chloro Groups: These halogens can occupy specific hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity. They also modulate the electronic properties of the aniline, influencing its pKa and reactivity.[4]

By incorporating this aniline derivative, medicinal chemists can systematically build molecules with improved potency, selectivity, and drug-like properties, accelerating the discovery of new therapeutic agents.

Logical Relationship Diagram

Caption: How structural features translate to pharmacological advantages.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its carefully selected substituents provide a unique combination of reactivity and property modulation that makes it an invaluable tool for researchers in drug discovery and agrochemical synthesis. Understanding its properties, synthesis, and strategic applications allows scientists to leverage this versatile intermediate to its full potential, paving the way for the creation of novel and effective chemical entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of this compound. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

García-Castaño, J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

Sources

1H NMR and 13C NMR spectra of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a trifunctional aromatic compound, its spectral features are complex, governed by the competing electronic effects of the amino (-NH₂), chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF₃) substituents. This document serves as a predictive reference for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding for structural verification, quality control, and further synthetic applications. The guide synthesizes data from analogous structures and established NMR principles to forecast chemical shifts and coupling constants, outlines a robust experimental protocol for data acquisition, and provides visual aids to elucidate key structural and spectral relationships.

Introduction

This compound is a highly substituted aniline derivative with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its electron-donating (amino) and strongly electron-withdrawing (chloro, fluoro, trifluoromethyl) groups creates a unique electronic environment that is critical to its reactivity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This guide explains the causality behind the expected spectral patterns, grounded in the fundamental principles of chemical shifts and spin-spin coupling. By dissecting the influence of each substituent, we can construct a reliable prediction of the ¹H and ¹³C NMR spectra, providing a critical tool for any scientist working with this compound.

Molecular Structure and Predicted NMR Signals

The substitution pattern on the aniline ring dictates the number and nature of the signals in the NMR spectra. The molecule has a single plane of symmetry bisecting the C-1-NH₂, C-4-F, and C-5-CF₃ bonds only if the CF3 group is freely rotating and the NH2 inversion is rapid on the NMR timescale, which is a reasonable assumption. However, the substitution at positions 3, 4, and 5 makes all aromatic protons and carbons chemically non-equivalent.

-

¹H NMR: Two signals are expected in the aromatic region, corresponding to H-2 and H-6. A broader signal is anticipated for the amine (-NH₂) protons.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons, plus one signal for the trifluoromethyl carbon.

Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling interactions in the molecule.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, with chemical shifts being highly sensitive to substituent effects. The carbon directly attached to the trifluoromethyl group will appear as a quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF). [1]Similarly, the carbon bonded to the fluorine atom will show a large one-bond ¹³C-¹⁹F coupling constant. [2]Other aromatic carbons will exhibit smaller, long-range nJCF couplings. [3]

-

C-1 (C-NH₂): Shielded by the strong donating effect of the amino group.

-

C-2 & C-6: Influenced by their proximity to the various substituents.

-

C-3 (C-Cl): Deshielded by the inductive effect of chlorine.

-

C-4 (C-F): Strongly deshielded by fluorine and will show a very large ¹JCF coupling.

-

C-5 (C-CF₃): The chemical shift will be influenced by the CF₃ group, and the signal will be split into a quartet by the three fluorine atoms (²JCF).

-

C-CF₃: This carbon will be significantly deshielded and will appear as a large quartet due to ¹JCF coupling. [4] Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | ~140 - 145 | d | ³J(C1-F) ≈ 3-5 Hz |

| C-2 | ~115 - 120 | d | ⁴J(C2-F) ≈ 1-3 Hz |

| C-3 | ~125 - 130 | d | ²J(C3-F) ≈ 20-25 Hz |

| C-4 | ~150 - 155 | d | ¹J(C4-F) ≈ 240-250 Hz |

| C-5 | ~120 - 125 (q) | qd | ²J(C5-CF3) ≈ 30-35 Hz; ²J(C5-F) ≈ 20-25 Hz |

| C-6 | ~110 - 115 | dq | ³J(C6-CF3) ≈ 4-6 Hz; ³J(C6-F) ≈ 3-5 Hz |

| -CF₃ | ~122 - 126 | q | ¹J(C-F) ≈ 270-280 Hz |

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system for the structural confirmation of this compound.

5.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the added benefit of resolving N-H protons as sharper signals that may show coupling.

-

Concentration: Accurately weigh approximately 10-15 mg of the solid sample. Dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Internal Standard: While modern spectrometers can lock onto and reference the deuterium signal of the solvent, tetramethylsilane (TMS) can be added (at ~0.03% v/v) as an internal standard for precise chemical shift calibration to 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous. Visually inspect for any undissolved particulates.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets in this compound.

-

Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the chemical shift axis using the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0.00 ppm).

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Caption: Standard experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex, yet highly informative. The distinct electronic nature of the four different substituents on the aniline ring results in a well-dispersed set of signals whose chemical shifts and coupling patterns provide a definitive fingerprint of the molecule's constitution. The analysis presented in this guide, including predicted spectral data and a detailed experimental protocol, offers a solid framework for scientists to confirm the identity and purity of this valuable chemical intermediate, ensuring the integrity of their research and development endeavors.

References

- Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry.

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- 1 H chemical shifts of benzene, substituted benzenes, aniline and...

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.

- Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...

- Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society.

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.

- An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline. Benchchem.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- 19F Coupling Constants Table. Alfa Chemistry.

- F-F Coupling Constants in some Perfluoroalkyl-Fluoro- arom

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. Benchchem.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.

- THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Science Publishing.

- Carbon-fluorine coupling constants, n J CF.

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.

- NMR parameters of the individual fluorines of the trifluoromethyl group.

- FLUORINE COUPLING CONSTANTS. Pergamon Press.

Sources

- 1. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Introduction: Contextualizing a Complex Moiety

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aromatic amine of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring chloro, fluoro, and trifluoromethyl groups on an aniline core—imparts specific electronic and steric properties that are crucial for its function in larger molecular assemblies.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "fingerprint," confirming the presence of key functional groups and offering insights into the substitution pattern of the aromatic ring. This guide provides a detailed exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, tailored for researchers and drug development professionals.

Theoretical Underpinnings: Molecular Vibrations and IR Absorption

Infrared radiation interacts with a molecule by causing its bonds to vibrate in specific ways, such as stretching and bending. This absorption of energy occurs only when the frequency of the incoming infrared radiation matches the natural vibrational frequency of a specific bond. The resulting spectrum is a plot of absorbed energy (or transmitted light) versus the wavenumber (cm⁻¹), which is proportional to frequency.

For a complex molecule like this compound, the IR spectrum is a superposition of the vibrational modes of all its functional groups. These can be broadly categorized into:

-

High-Frequency Region (4000-2500 cm⁻¹): Primarily associated with stretching vibrations of light atoms, such as N-H and C-H bonds.

-

Mid-Frequency Region (2500-1500 cm⁻¹): Contains triple bond stretches, as well as characteristic double bond (C=C, C=O) stretches and N-H bending vibrations.

-

Fingerprint Region (1500-500 cm⁻¹): This region is rich with complex vibrations, including C-C, C-N, C-F, C-Cl, and C-CF₃ stretches, as well as various bending and wagging motions.[1] While challenging to interpret from first principles, the unique pattern in this region is highly specific to the molecule's overall structure.

Structural Analysis and Predicted Vibrational Modes

A detailed analysis of the molecular structure allows for the prediction of its characteristic IR absorption bands. The structure of this compound presents several key functional groups whose vibrational frequencies are well-documented.

Aniline Moiety (N-H and C-N Vibrations)

-

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected.[2][3] The asymmetric stretch typically appears at a higher wavenumber (around 3400-3300 cm⁻¹) than the symmetric stretch (3330-3250 cm⁻¹).[2] These bands are generally weaker and sharper than the broad O-H bands of alcohols.[3]

-

N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ region.[2][3]

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹.[2][3]

Aromatic Ring Vibrations

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring is consistently observed at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5][6]

-

C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range.[4][6][7] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹.[4][6][7]

-

C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds.[5] The exact position of these bands is highly diagnostic of the ring's substitution pattern.[4][6]

Halogen and Trifluoromethyl Group Vibrations

-

C-F Stretching: The carbon-fluorine bond is strong and highly polar, leading to a very intense absorption band. For aryl fluorides, this stretch is located in the 1400-1000 cm⁻¹ region.[8]

-

C-Cl Stretching: The carbon-chlorine stretch is found at lower frequencies, typically in the 850-550 cm⁻¹ range for alkyl chlorides and can be difficult to definitively assign in the complex fingerprint region.[9] For aryl chlorides, this can be observed in the 840-600 cm⁻¹ region.[10]

-

C-CF₃ Vibrations: The trifluoromethyl group gives rise to multiple strong and characteristic absorption bands due to the C-F stretching modes. A very strong and broad band near 1330 cm⁻¹ is often attributed to the C-CF₃ stretching mode.[11] Symmetric and anti-symmetric CF₃ stretching modes also produce intense absorptions, often observed in the 1100-1200 cm⁻¹ region.[11][12]

Experimental Protocol: High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution IR spectrum is contingent upon meticulous sample preparation and correct instrument setup. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a classic and reliable transmission technique.[13]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic Press and Pellet Die

-

Agate Mortar and Pestle

-

Spectroscopic Grade Potassium Bromide (KBr), fully dried

-

This compound sample

Step-by-Step Methodology

-

Instrument Preparation: Allow the FTIR spectrometer to warm up to ensure source and detector stability.

-

Background Scan: Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide.

-

Sample Preparation (KBr Pellet):

-

Place approximately 100-200 mg of dry KBr powder into an agate mortar.[14][15]

-

Add 1-2 mg of the this compound sample.[14][15] The optimal sample concentration should yield a maximum peak absorbance of around 1 Abs.[15]

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is achieved.[14] This minimizes light scattering and produces a high-quality pellet.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[14]

-

-

Sample Analysis:

-

Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation and Data Summary

While an experimental spectrum for the exact topic molecule is not publicly available in the search results, a predicted spectrum can be constructed based on the analysis of its constituent functional groups and data from structurally similar compounds, such as 3-chloro-4-fluoroaniline.[16][17][18] The following table summarizes the expected key absorption bands and their assignments.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Expected Intensity |

| ~3480 - 3400 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| ~3390 - 3320 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| ~3100 - 3030 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~1630 - 1600 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium, Variable |

| ~1330 | C-CF₃ Stretch | Trifluoromethyl Group | Very Strong |

| ~1320 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1250 - 1100 | C-F Stretch & CF₃ Stretches | Aryl Fluoride & CF₃ | Very Strong, Multiple Bands |

| ~900 - 700 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| ~840 - 650 | C-Cl Stretch | Aryl Chloride | Medium to Weak |

Conclusion and Forward Outlook

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic absorption bands arising from the N-H, aromatic C-H, C=C, C-N, C-F, C-Cl, and C-CF₃ vibrations provide a robust and detailed spectral fingerprint. A systematic approach, combining theoretical prediction of vibrational modes with a rigorous experimental protocol, enables confident identification and quality assessment. This guide equips researchers and drug development professionals with the foundational knowledge and practical steps required to effectively utilize IR spectroscopy in the analysis of this complex and valuable chemical intermediate.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Alkyl and aryl halide infrared spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 469-482. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2018). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 3(2), 41-44. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Schultz, Z. D., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(30), 14838-14844. Retrieved from [Link]

-

Shimadzu. (n.d.). The ABCs of Measurement Methods: KBr Pellet Method. FTIR TALK LETTER vol.14. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Chemistry LibreTexts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Prasad, M., & Kumar, S. (1990). Vibrational studies of trifluoromethyl benzene derivatives 1: 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. Pramana, 34(5), 433-441. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Whetsel, K. B., Roberson, W. E., & Krell, M. W. (1958). Near-Infrared Spectra of Primary Aromatic Amines. Analytical Chemistry, 30(10), 1598-1604. Retrieved from [Link]

-

Specac Ltd. (n.d.). Why should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

-

Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

University of West Florida. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Fluchloralin. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. allreviewjournal.com [allreviewjournal.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. shimadzu.com [shimadzu.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [chemicalbook.com]

A Technical Guide to the Solubility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline in Organic Solvents

Abstract

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine, serving as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, purification strategies like crystallization, and final formulation. This guide provides a deep dive into the theoretical principles governing its solubility, a predictive qualitative analysis, and a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination.

Introduction: The Significance of a Multi-Substituted Aniline

The molecular architecture of this compound (CAS: 914225-61-9) is engineered for versatility in organic synthesis. The aniline core presents a nucleophilic amine group for various coupling and derivatization reactions, while the halogen and trifluoromethyl substituents modulate the electronic and steric properties of the aromatic ring. Specifically, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the molecule's reactivity, lipophilicity, and binding affinity in biological systems.[1][2]

For the researcher or drug development professional, solubility is not merely a physical constant; it is a critical process parameter that dictates solvent selection for:

-

Reaction Media: Ensuring reactants are in the same phase for efficient collision and reaction.

-

Purification: Enabling effective crystallization, extraction, and chromatography.[3]

-

Formulation: Developing stable and bioavailable active pharmaceutical ingredient (API) solutions.

This guide provides the foundational knowledge and practical methodologies to accurately assess and predict the solubility of this key intermediate.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[3][4] This concept states that substances with similar intermolecular forces are more likely to be miscible. For this compound, we must consider its capacity for hydrogen bonding, dipole-dipole interactions, and dispersion forces.

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components[5][6][7]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent will effectively dissolve a solute if their respective Hansen parameters are similar, minimizing the free energy of mixing.[8] The aniline's -NH₂ group can donate and accept hydrogen bonds (contributing to δH), while the polar C-Cl, C-F, and C-N bonds create a significant dipole moment (contributing to δP).[9] The trifluoromethyl group, while polar, is hydrophobic and primarily contributes to dispersion forces and can limit solubility in highly polar, protic solvents like water.[1]

Predicted Solubility Profile

While specific quantitative data for this compound is not widely published, we can construct a predictive profile based on its structural components and the principles outlined above. The presence of the polar amine group suggests solubility in protic solvents, while the halogenated, trifluoromethylated benzene ring implies affinity for non-polar and polar aprotic environments.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to engage in hydrogen bonding with the aniline's amino group is a primary driver for dissolution.[9] |

| Polar Aprotic | Acetone, DMSO, Dichloromethane | Moderate to High | Strong dipole-dipole interactions between the solvent and the polar C-X bonds (X=Cl, F, N) on the solute facilitate solubility.[9] |

| Non-Polar | Toluene, Hexane | Low to Moderate | Solubility is driven by weaker van der Waals forces. The highly lipophilic trifluoromethyl group enhances affinity for these solvents.[1] |

| Aqueous | Water | Very Low | The large, hydrophobic, trifluoromethylated aromatic structure dominates, making the molecule largely insoluble in water.[10] |

Disclaimer: This table presents a qualitative prediction. Experimental verification is essential for process design and optimization.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the Saturation Shake-Flask Method is the gold standard for determining equilibrium (thermodynamic) solubility.[11][12] The subsequent quantification of the dissolved analyte is most accurately performed using High-Performance Liquid Chromatography (HPLC).[13][14][15]

Core Principle

The protocol is designed to create a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid. By measuring the concentration of the solute in the clear supernatant, we determine the maximum amount of substance that can be dissolved in a given solvent at a specific temperature.[16]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

1. Preparation of Saturated Solution:

-

Weigh an amount of this compound that is known to be in excess of its estimated solubility into a glass vial.

-

Causality: Using an excess of solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.[12]

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vial in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C ± 1 °C).

-

Agitate the mixture for a sufficient duration, typically 24 to 48 hours. The time required to reach equilibrium should be determined empirically, but 24 hours is a common starting point.[11][13]

-

Causality: Constant agitation and temperature control are critical. Solubility is temperature-dependent, and prolonged agitation ensures the system reaches a true thermodynamic equilibrium rather than a transient supersaturated state.[4][11]

3. Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber until the excess solid has fully settled.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial.

-

Causality: Filtration is a critical self-validating step. It guarantees that the solution analyzed contains only dissolved material, as any suspended microparticles would lead to an overestimation of solubility.

4. Quantification by HPLC:

-

Prepare a standard calibration curve using known concentrations of this compound in the same solvent.[14]

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the prepared standards and the diluted sample onto a suitable HPLC system (e.g., reversed-phase C18 column with UV detection).

-

Causality: HPLC provides high specificity and sensitivity, allowing for accurate quantification of the analyte even in complex mixtures or when solubility is low.[13][17]

5. Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in the selected solvent at the specified temperature.

Conclusion

While readily available quantitative data for the solubility of this compound is limited, a robust framework exists for its prediction and experimental determination. The molecule's structural features—a hydrogen-bonding amine group and a lipophilic, halogenated, trifluoromethylated ring—suggest a nuanced solubility profile, with high solubility in polar protic solvents and moderate solubility in polar aprotic and non-polar media. By employing the detailed shake-flask and HPLC protocol described herein, researchers and drug development professionals can generate the accurate, reliable solubility data essential for advancing synthesis, purification, and formulation efforts.

References

- Solubility of Things. (n.d.). 4-(Trifluoromethyl)aniline.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Petereit, A. C., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications - Analytical Chemistry.

- Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.

- Wikipedia. (n.d.). Hansen solubility parameter.

- OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1).

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.

- Solubility of Things. (n.d.). 3-(Trifluoromethyl)aniline.

- PubChem. (n.d.). 3-Chloro-4-(trifluoromethyl)aniline.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- (2023, August 31). Solubility of Organic Compounds.

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline.

- ChemicalBook. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline.

- Benchchem. (n.d.). Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide.

- (n.d.). Mastering Organic Synthesis: The Versatility of this compound.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroaniline 98 367-21-5.

- Glomme, A., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-41.

- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.

- (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- (2025, October 6). The Role of Trifluoromethylated Anilines in Modern Synthesis.

- The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. paint.org [paint.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. improvedpharma.com [improvedpharma.com]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Purity and Assay of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline for Pharmaceutical Synthesis

Introduction: The Critical Role of a Precisely Substituted Aniline in Modern Drug Development

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its molecular architecture, featuring a strategic arrangement of chloro, fluoro, and trifluoromethyl groups, imparts unique electronic and lipophilic properties to target molecules, often enhancing their metabolic stability and biological efficacy. The trifluoromethyl group, in particular, is known for its ability to increase lipophilicity and improve the pharmacokinetic profile of drug candidates. Given its role as a key starting material, the purity and accurate assay of this compound are of paramount importance, as even minor impurities can have significant downstream effects on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required to ensure the quality of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the identification and control of potential process-related impurities.

The Synthetic Landscape and the Genesis of Impurities

The quality of this compound is intrinsically linked to its synthetic route. A common pathway involves the nitration of a suitable precursor followed by reduction.[2] This process, while effective, can generate several critical impurities that must be monitored and controlled.

Potential Impurities Include:

-

Unreacted Starting Materials: Residual precursors from the nitration or reduction steps are common process-related impurities.

-

Positional Isomers: The synthesis of substituted anilines can sometimes yield isomers with different arrangements of the substituents on the aromatic ring.

-

Dehalogenation Products: During the reduction of the nitro group, the loss of a halogen substituent can occur, leading to the formation of dehalogenated aniline derivatives.[3]

-

Over-reduction Products: In some instances, the reduction process can proceed further than desired, leading to other byproducts.

The presence of these impurities can lead to the formation of undesirable side products in subsequent synthetic steps, complicating purification and potentially introducing toxic components into the final drug substance. Therefore, robust analytical methods are essential for the characterization and quantification of these impurities.

Analytical Strategy: A Multi-pronged Approach to Quality Control

A comprehensive quality control strategy for this compound relies on the synergistic use of several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and assay determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can be used for quantitative purposes.[4]

Below is a diagram illustrating the integrated analytical workflow for the quality control of this compound.

Caption: A flowchart illustrating the key stages in the quality control of this compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

HPLC with UV detection is the most prevalent method for determining the purity and assay of this compound due to its high resolution, sensitivity, and accuracy.[5] A reversed-phase method using a C18 column is typically effective for separating the main component from its non-volatile impurities.[3]

Rationale for Method Parameters:

-

Stationary Phase (C18): The nonpolar nature of the C18 stationary phase provides good retention and separation of the relatively nonpolar halogenated aniline and its impurities.

-

Mobile Phase (Acetonitrile/Water with Acid Modifier): A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of a small amount of an acid like formic or trifluoroacetic acid to the mobile phase is crucial.[5] It helps to suppress the ionization of the aniline's amino group, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanol groups on the silica-based stationary phase.[3]

-

UV Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector, typically in the range of 230-280 nm.

Experimental Protocol: HPLC Purity and Assay

1. Instrumentation and Reagents:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (reagent grade).

-

This compound reference standard.

2. Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

3. Sample and Standard Preparation:

-

Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[5] Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.[3]

4. Analysis and Calculation:

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Inject the standard solution multiple times to establish system suitability (e.g., retention time repeatability, peak area precision).

-

Inject the sample solution.

-

Purity Calculation (Area Percent):

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Assay Calculation (External Standard):

-

% Assay = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

-

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[3][6] This includes residual solvents and certain low molecular weight byproducts.

Rationale for Method Parameters:

-

Capillary Column (e.g., DB-5ms): A non-polar or mid-polar capillary column provides excellent separation for a wide range of volatile organic compounds.[5]

-

Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for compound identification through library searching.[7]

-

Temperature Programming: A programmed temperature ramp allows for the sequential elution of compounds with different boiling points, from the most volatile to the least volatile.

Experimental Protocol: GC-MS Impurity Profiling

1. Instrumentation and Reagents:

-